molecular formula C9H12BrNO2 B2894295 1-(2-Carboxyethyl)-4-methylpyridinium bromide CAS No. 49563-66-8

1-(2-Carboxyethyl)-4-methylpyridinium bromide

Cat. No.: B2894295
CAS No.: 49563-66-8
M. Wt: 246.104
InChI Key: WPYBFCGHCBURBU-UHFFFAOYSA-N
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Description

1-(2-Carboxyethyl)-4-methylpyridinium bromide is a pyridinium-based quaternary ammonium salt characterized by a methyl group at the 4-position of the pyridine ring and a 2-carboxyethyl substituent at the 1-position. This compound is of interest in fields such as organic synthesis, materials science, and biochemistry due to its ionic nature and functional versatility .

Properties

IUPAC Name

3-(4-methylpyridin-1-ium-1-yl)propanoic acid;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.BrH/c1-8-2-5-10(6-3-8)7-4-9(11)12;/h2-3,5-6H,4,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYBFCGHCBURBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=[N+](C=C1)CCC(=O)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Carboxyethyl)-4-methylpyridinium bromide typically involves the quaternization of 4-methylpyridine with 3-bromopropionic acid. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or crystallization.

Industrial Production Methods

In an industrial setting, the production of 1-(2-Carboxyethyl)-4-methylpyridinium bromide can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and residence time, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Carboxyethyl)-4-methylpyridinium bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridinium ring to a piperidine ring.

    Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or chloride ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out in polar solvents like water or methanol.

Major Products Formed

    Oxidation: N-oxides of 1-(2-Carboxyethyl)-4-methylpyridinium bromide.

    Reduction: 1-(2-Carboxyethyl)-4-methylpiperidine.

    Substitution: Various substituted pyridinium salts.

Scientific Research Applications

1-(2-Carboxyethyl)-4-methylpyridinium bromide has several applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis.

    Biology: The compound is studied for its potential antimicrobial properties.

    Medicine: Research is ongoing to explore its use as a drug delivery agent.

    Industry: It is used in the formulation of specialty chemicals and surfactants.

Mechanism of Action

The mechanism of action of 1-(2-Carboxyethyl)-4-methylpyridinium bromide involves its interaction with cellular membranes. The compound can disrupt membrane integrity, leading to cell lysis. This property is particularly useful in its antimicrobial applications. The molecular targets include phospholipids in the cell membrane, and the pathways involved are related to membrane disruption and cell death.

Comparison with Similar Compounds

Comparison with Similar Pyridinium Compounds

Structural Analogues and Substituent Effects

1-(2-Hydroxyethyl)-4-methylpyridinium Bromide (4Br)
  • Structure : Replaces the carboxyethyl group with a hydroxyethyl (-CH₂CH₂OH) chain.
  • Properties: Enhanced hydrophilicity but lacks the acidic proton and chelation capability of the carboxy group. Synthesized via quaternization of 4-methylpyridine with 2-bromoethanol (91% yield) . NMR Data: Distinct δ 5.24 ppm (OH proton) and absence of carboxylic acid signals compared to the target compound .
  • Applications : Used in ionic liquid research and as a precursor for functionalized materials.
1-(3-Trimethylammoniopropyl)-4-methylpyridinium Dibromide
  • Structure : Features a trimethylammonium-propyl chain (-CH₂CH₂CH₂N⁺(CH₃)₃) instead of carboxyethyl.
  • Properties :
    • Positively charged quaternary ammonium group enhances solubility in polar solvents.
    • Lacks acidic protons but exhibits strong ionic interactions.
    • Synthesized via refluxing 4-methylpyridine with 3-bromopropyltrimethylammonium bromide (83% yield) .
  • Applications: Potential in drug delivery systems due to its cationic nature .
4-Acetyl-1-(2-oxo-2-phenylethyl)pyridinium Bromide (1a)
  • Structure : Contains an acetyl group at the 4-position and a phenacyl (-COC₆H₅) group at the 1-position.
  • Properties :
    • The electron-withdrawing acetyl and phenacyl groups reduce nucleophilicity compared to the carboxyethyl analog.
    • Synthesized via reaction of 4-acetylpyridine with phenacyl bromide .
  • Applications : Intermediate in heterocyclic synthesis and photochemical studies.
Imidazolium Derivatives
  • However, the imidazolium core alters electronic properties and bioavailability .
  • 3-(2-Carboxyethyl)-1-(3-aminopropyl)-1H-imidazol-3-ium Bromide: Shows comparable efficacy on Hep G2 cells, highlighting the role of the carboxyethyl group in cellular interactions .
Electrochemical Performance
  • 1-(2-Carboxymethyl)-1-methylmorpholin-1-ium Bromide :
    • Used as a complexing agent in zinc-bromine flow batteries. The carboxymethyl group improves polybromide phase stability, a property shared with the target compound’s carboxyethyl chain .

Physicochemical Properties

Compound Molecular Formula Key Substituents Melting Point (°C) Solubility Key Applications References
1-(2-Carboxyethyl)-4-methylpyridinium bromide C₉H₁₂BrNO₂ -CH₂CH₂COOH, -CH₃ Not reported Polar solvents Bioconjugation, ionic liquids
1-(2-Hydroxyethyl)-4-methylpyridinium bromide C₈H₁₂BrNO -CH₂CH₂OH, -CH₃ Not reported Water, alcohols Ionic liquids, synthesis
1-(3-Trimethylammoniopropyl)-4-methylpyridinium dibromide C₁₂H₂₂Br₂N₂ -CH₂CH₂CH₂N⁺(CH₃)₃, -CH₃ Not reported Polar aprotic solvents Drug delivery, diagnostics
4-Acetyl-1-(2-oxo-2-phenylethyl)pyridinium bromide C₁₅H₁₄BrNO₂ -COCH₃, -COC₆H₅ 136 (decomp.) Acetone, DMF Photopolymerization initiators

Key Research Findings

  • Synthetic Yields : Carboxyethyl derivatives generally exhibit moderate to high yields (81–91%), comparable to hydroxyethyl analogs .
  • Biological Activity : Carboxyethyl groups enhance interactions with cellular targets, as seen in imidazolium salts effective against HeLa and Hep G2 cells .
  • Electrochemical Utility : Carboxy-functionalized pyridinium salts improve battery performance by stabilizing bromine complexes, outperforming hydroxyethyl derivatives .

Biological Activity

1-(2-Carboxyethyl)-4-methylpyridinium bromide, a quaternary ammonium compound, has garnered attention for its diverse biological activities. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

1-(2-Carboxyethyl)-4-methylpyridinium bromide features a pyridinium core with a carboxyethyl substituent at the 1-position and a methyl group at the 4-position. This unique structure contributes to its biological properties, particularly its interaction with cellular membranes.

Property Details
IUPAC Name 3-(4-methylpyridin-1-ium-1-yl)propanoic acid; bromide
Molecular Formula C9H11BrN2O2
Molecular Weight 247.09 g/mol
CAS Number 49563-66-8

The biological activity of 1-(2-Carboxyethyl)-4-methylpyridinium bromide primarily involves its ability to disrupt cellular membranes. This compound interacts with phospholipids in the cell membrane, leading to increased permeability and potential cell lysis. Such properties make it particularly useful in antimicrobial applications.

Antimicrobial Properties

Research indicates that 1-(2-Carboxyethyl)-4-methylpyridinium bromide exhibits significant antimicrobial activity against various pathogens. Its mechanism involves disrupting the integrity of bacterial membranes, which can lead to cell death.

  • Case Study : A study demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several strains, showcasing its potential as an antimicrobial agent.

Drug Delivery Applications

In addition to its antimicrobial properties, this compound is being investigated for its potential as a drug delivery agent. Its ability to form complexes with various drugs enhances their solubility and bioavailability.

  • Research Findings : Studies have shown that when used in conjunction with certain therapeutic agents, 1-(2-Carboxyethyl)-4-methylpyridinium bromide can improve drug absorption in cellular models.

Comparison with Similar Compounds

The biological activity of 1-(2-Carboxyethyl)-4-methylpyridinium bromide can be compared with other similar pyridinium compounds:

Compound Unique Features Biological Activity
1-(2-Carboxyethyl)-4,4’-bipyridinium bromideAdditional pyridinium ringEnhanced antimicrobial effects
1-(2-Carboxyethyl)-4-ethylpyridinium bromideEthyl group instead of methylSimilar membrane-disrupting properties

Research Applications

This compound is utilized in various fields, including:

  • Chemistry : As a phase transfer catalyst in organic synthesis.
  • Biology : Studied for its potential antimicrobial properties.
  • Medicine : Ongoing research into its use as a drug delivery system.

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